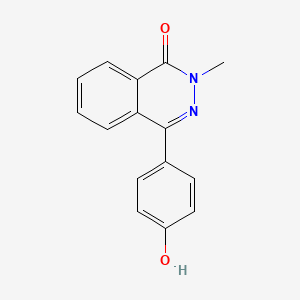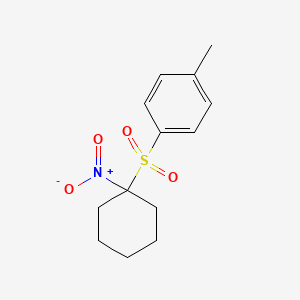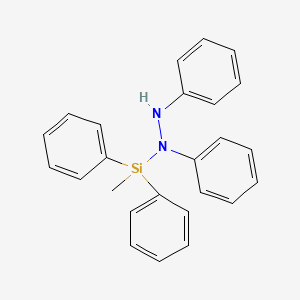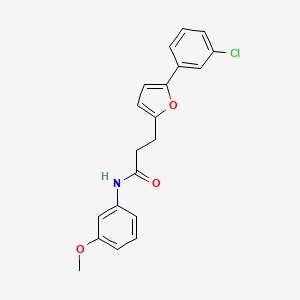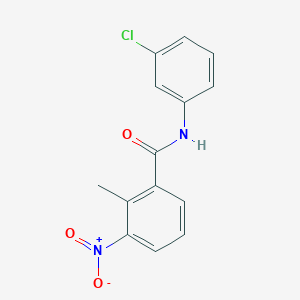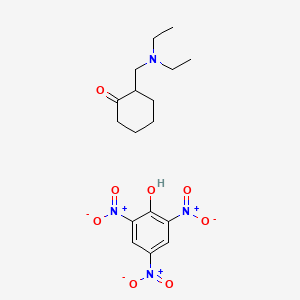
2-(Diethylaminomethyl)cyclohexanone picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylaminomethyl)cyclohexanone picrate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a diethylaminomethyl group attached to the cyclohexanone ring, and it forms a picrate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)cyclohexanone picrate typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylaminomethyl)cyclohexanone picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Diethylaminomethyl)cyclohexanone picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylaminomethyl)cyclohexanone picrate involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylaminomethyl)cyclohexanone
- 2-(Methylaminomethyl)cyclohexanone
- 2-(Ethylaminomethyl)cyclohexanone
Uniqueness
2-(Diethylaminomethyl)cyclohexanone picrate is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it different from similar compounds that have different substituents on the cyclohexanone ring. The picrate salt form also enhances its stability and solubility, making it suitable for various applications.
Properties
CAS No. |
101591-56-4 |
|---|---|
Molecular Formula |
C17H24N4O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(diethylaminomethyl)cyclohexan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21NO.C6H3N3O7/c1-3-12(4-2)9-10-7-5-6-8-11(10)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,3-9H2,1-2H3;1-2,10H |
InChI Key |
YBZWZLGLNMCKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CCCCC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


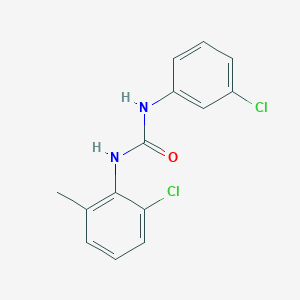
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
